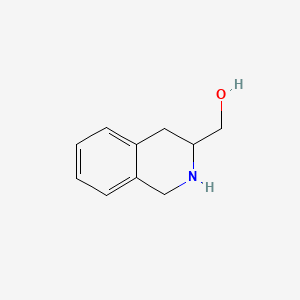

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Description

BenchChem offers high-quality (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol chemical structure and stereochemistry

An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Structure, Stereochemistry, and Synthetic Applications

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds are recognized for their diverse therapeutic potential, targeting conditions ranging from neurodegenerative disorders to infectious diseases and cancer.[2][3] The rigid, fused-ring structure of the THIQ system provides a well-defined three-dimensional geometry, making it an excellent template for designing molecules that can interact with high specificity at biological targets.[4]

Within this important class of compounds, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol stands out as a particularly valuable chiral building block.[5][6] Its structure incorporates the foundational THIQ nucleus with a hydroxymethyl group at the C3 position. This C3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. The ability to synthesize and isolate these enantiomerically pure forms is critical, as the stereochemistry often dictates the biological efficacy and safety profile of the final drug candidate.[5][6]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, critical stereochemical aspects, prevalent synthetic and resolution strategies, and key applications of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, grounding all technical claims in authoritative references.

Chemical Structure and Physicochemical Properties

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol possesses a bicyclic molecular framework where a benzene ring is fused to a saturated heterocyclic piperidine ring. The systematic IUPAC name for the racemic compound is (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.[7] The presence of a primary alcohol functional group provides a reactive handle for further chemical modification, enhancing its utility as a synthetic intermediate.

Key Physicochemical Properties

The fundamental properties of the racemic compound and its individual enantiomers are summarized below. The distinct CAS numbers for each form are crucial for accurate identification and sourcing in a research or development setting.

| Property | Racemic | (R)-Enantiomer | (S)-Enantiomer | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO | [5][8][9] |

| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol | [5][8][9] |

| CAS Number | 63006-93-9 | 62855-02-1 | 18881-17-9 | [5][8][9][10][11] |

| Appearance | - | - | White to pale yellow powder | [5] |

| Melting Point | - | - | 114-116 °C | [5][10] |

| Optical Rotation | Not applicable | - | [α]²²/D = -97° (c=1 in methanol) | [5][10] |

Spectroscopic Profile

The structural features of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol give rise to a characteristic spectroscopic signature. While experimental spectra should always be used for confirmation, the expected features are as follows:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, typically as a multiplet. The four protons on the saturated portion of the piperidine ring (C1 and C4) would appear as complex multiplets due to their diastereotopic nature. The proton at the C3 chiral center, the two protons of the hydroxymethyl group, and the exchangeable protons of the secondary amine (NH) and primary alcohol (OH) would also be present.

-

¹³C NMR: The spectrum would display ten unique carbon signals. Four signals would correspond to the sp²-hybridized carbons of the benzene ring, with two being quaternary. The remaining six signals would correspond to the sp³-hybridized carbons of the C1, C3, C4, and hydroxymethyl (-CH₂OH) groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch of the alcohol, a sharp peak for the N-H stretch of the secondary amine, C-H stretching for both aromatic and aliphatic carbons, and C=C stretching bands characteristic of the aromatic ring.[12]

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 163.[13] Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the heterocyclic ring.

Stereochemistry: The Critical Dimension

The most significant structural feature of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for drug development is the chiral center at the C3 position. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

-

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 62855-02-1.[9][11]

-

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 18881-17-9.[5][10]

The three-dimensional arrangement of atoms is paramount in pharmacology. Enantiomers often exhibit markedly different pharmacodynamic and pharmacokinetic properties because biological systems (e.g., enzymes, receptors) are themselves chiral. One enantiomer may fit perfectly into a binding site to elicit a desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the development of enantiomerically pure compounds is a cornerstone of modern drug design.[5] The absolute configuration of these molecules can be unequivocally determined using techniques such as single-crystal X-ray crystallography or by correlation to known chiral standards via chiral High-Performance Liquid Chromatography (HPLC).[14]

Synthesis and Chiral Resolution

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can be approached through racemic preparation followed by resolution, or via direct asymmetric synthesis. The choice of method depends on factors such as scale, cost, and the availability of chiral starting materials or catalysts.

Retrosynthetic Analysis

A common retrosynthetic approach for the THIQ core is through the Pictet-Spengler reaction.[15][16] This strategy disconnects the target molecule into a β-phenylethylamine precursor and an aldehyde equivalent.

Caption: Retrosynthetic analysis of the THIQ-3-methanol scaffold.

Racemic Synthesis Protocol: Modified Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[15] A plausible synthesis for the racemic target molecule would start from a suitable phenylalanine derivative.

Objective: To synthesize racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Methodology:

-

Amine Protection: Phenylalanine is first protected at the amino group (e.g., as a benzyl or Boc derivative) to prevent side reactions.

-

Carboxylic Acid Reduction: The carboxylic acid moiety is reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. This step must be performed with caution due to the high reactivity of LiAlH₄. The causality here is the need for a powerful reductant to convert the stable carboxylate into an alcohol.

-

Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). This yields the β-phenylethylamine precursor with the required alcohol functionality.

-

Pictet-Spengler Cyclization: The resulting amino alcohol is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions (e.g., formic acid or HCl). The acid catalyzes the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring, yielding the target racemic product.

Chiral Resolution of the Racemic Mixture

For applications in drug discovery, separating the racemic mixture into its pure enantiomers is essential. The most established and scalable method is through the formation of diastereomeric salts.[17][18]

Principle: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[18]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Chiral Resolution with Tartaric Acid

-

Salt Formation: Dissolve the racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Add the acid solution to the amine solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to promote the crystallization of the less soluble diastereomer. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.

-

Isolation: Collect the precipitated crystals by vacuum filtration. This solid is the enriched, less-soluble diastereomeric salt. The filtrate contains the more-soluble diastereomeric salt.

-

Purification: Recrystallize the solid material one or more times from a fresh solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the material after each crystallization step until a constant value is achieved.

-

Liberation of the Free Amine: To recover the pure enantiomer, dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH or Na₂CO₃) to deprotonate the amine, making it insoluble in water.

-

Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The other enantiomer can be recovered from the filtrate from step 3 using the same liberation procedure.

Applications in Drug Discovery and Development

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol and its derivatives are of significant interest in pharmaceutical research due to the broad biological activities associated with the THIQ scaffold.[4][5]

-

Chiral Intermediate: Its primary role is as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The presence of both a nucleophilic amine and a reactive alcohol group allows for diverse derivatization strategies to explore structure-activity relationships (SAR).

-

Scaffold for Bioactive Molecules: The THIQ nucleus is a core component of compounds investigated for various therapeutic effects, including analgesic, anti-inflammatory, and antihypertensive properties.[1][5]

-

Case Study - Anticancer Agents: While not this exact molecule, the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully used to develop potent inhibitors of the Bcl-2 family of proteins.[19] These proteins are critical regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. A study published in Bioorganic & Medicinal Chemistry described the development of THIQ-3-carboxylic acid derivatives that showed strong binding affinity to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cell lines.[19] This highlights the potential of the C3-substituted THIQ framework in designing targeted therapies.

Conclusion

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a foundational molecule in modern medicinal chemistry. Its value is derived from the combination of the biologically relevant tetrahydroisoquinoline scaffold and the C3 chiral center bearing a versatile hydroxymethyl group. A thorough understanding of its structure, stereochemistry, and the protocols for its synthesis and resolution is essential for any researcher aiming to leverage this scaffold in drug discovery. The ability to access its enantiomerically pure forms through robust methods like diastereomeric salt resolution allows for the rational design and development of novel therapeutics with improved specificity and safety.

References

Sources

- 1. ijstr.org [ijstr.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol 98 18881-17-9 [sigmaaldrich.com]

- 11. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 723422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 13. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 14. real.mtak.hu [real.mtak.hu]

- 15. organicreactions.org [organicreactions.org]

- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Privileged Chiral Scaffold in Drug Design

Topic: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Therapeutic Targets & Pharmacological Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (often abbreviated as 3-hydroxymethyl-THIQ or Tic-ol ) represents a "privileged structure" in medicinal chemistry. It serves a dual role: first, as a direct pharmacological agent targeting monoaminergic enzymes, and second, as a critical chiral building block for conformationally constrained peptidomimetics. Its structural rigidity, combined with the specific stereochemistry (typically the S-enantiomer), allows it to mimic the transition states of enzymatic reactions and the turn geometries of bioactive peptides. This guide details its primary therapeutic targets, mechanism of action, and experimental validation protocols.

Chemical Identity & Pharmacophore Analysis

The molecule consists of a tetrahydroisoquinoline (THIQ) bicyclic core with a hydroxymethyl group at the C3 position.

-

Stereochemistry: The (S)-enantiomer is the most relevant bioactive form, derived from L-phenylalanine via the Pictet-Spengler reaction.

-

Conformational Constraint: The THIQ ring constrains the flexible ethylamine side chain found in natural neurotransmitters (phenylethylamine, epinephrine) into a semi-rigid system.

-

Pharmacophore Features:

-

Secondary Amine: Protonatable at physiological pH (pKa ~9.5), mimicking the charged nitrogen of catecholamines.

-

Hydroxymethyl Group: Acts as a hydrogen bond donor/acceptor and a steric probe, often replacing the carboxylate of amino acids (Tic) to modulate solubility and receptor affinity.

-

Table 1: Physicochemical Profile

| Property | Value | Relevance |

| Formula | C₁₀H₁₃NO | Core scaffold |

| MW | 163.22 g/mol | Fragment-based drug design (FBDD) |

| Chirality | (S) (Active), (R) | Stereospecific binding to PNMT/Opioid receptors |

| LogP | ~1.2 | Good Blood-Brain Barrier (BBB) permeability |

| H-Bond Donors | 2 (-NH, -OH) | Critical for active site anchoring |

Primary Therapeutic Targets

Target Class A: Cardiovascular & Stress Regulation

1. Phenylethanolamine N-methyltransferase (PNMT)

Therapeutic Relevance: Hypertension, Glaucoma. PNMT catalyzes the final step of epinephrine biosynthesis (norepinephrine → epinephrine). Inhibitors of PNMT are sought to reduce adrenaline production without affecting noradrenaline levels, offering a targeted approach to stress-related hypertension.

-

Mechanism of Action: 3-hydroxymethyl-THIQ acts as a Transition State Analogue . The THIQ ring mimics the conformation of norepinephrine bound to the enzyme active site. The 3-hydroxymethyl group occupies the steric pocket normally reserved for the side chain, while the secondary amine coordinates with the cofactor S-adenosylmethionine (SAM).

-

Binding Mode: The rigid ring locks the nitrogen in a position that interferes with the methyl transfer trajectory, effectively acting as a competitive inhibitor.

2. Angiotensin Converting Enzyme (ACE)

Therapeutic Relevance: Hypertension, Heart Failure. While the carboxylic acid derivative (Tic) is the direct moiety in drugs like Quinapril and Moexipril , the alcohol (Tic-ol) is a crucial probe for the S1' and S2' subsites of ACE.

-

Mechanism: The THIQ scaffold constrains the C-terminal residue, mimicking the proline ring of Captopril but with enhanced hydrophobic interaction via the fused benzene ring.

Target Class B: Neurological Modulation

3. Delta-Opioid Receptor (DOR)

Therapeutic Relevance: Analgesia, Depression, Addiction. The "Tic" moiety is famous for converting opioid agonists into antagonists or enhancing selectivity.

-

Peptidomimetics: In peptides like TIPP (Tyr-Tic-Phe-Phe), the Tic residue forces the peptide backbone into a specific turn conformation that precludes activation of the Mu-receptor while retaining high affinity for the Delta-receptor.

-

Role of the Alcohol (Tic-ol): Reducing the C-terminal carboxylate to an alcohol (Tic-ol) often modifies the pharmacological profile from antagonist to partial agonist or alters metabolic stability by preventing carboxypeptidase degradation.

4. Monoamine Oxidase (MAO)

Therapeutic Relevance: Neuroprotection, Parkinson's Disease.[1] Simple THIQs are known reversible inhibitors of MAO.

-

Mechanism: The secondary amine is oxidized to the imine (3,4-dihydroisoquinoline) by MAO-B. 3-hydroxymethyl-THIQ serves as a competitive substrate/inhibitor, potentially reducing the formation of toxic oxidative byproducts in dopaminergic neurons.

Visualizing the Mechanism

The following diagram illustrates the central role of the Tic-ol scaffold in accessing these diverse biological targets.

Figure 1: Pharmacological network of (S)-3-hydroxymethyl-THIQ showing mechanistic pathways to key therapeutic targets.

Experimental Protocols

Protocol A: PNMT Inhibition Assay

Objective: Determine the IC₅₀ of a Tic-ol derivative against PNMT. Principle: Measure the transfer of a radiolabeled methyl group from [³H]-SAM to norephinephrine.

-

Reagent Prep:

-

Enzyme: Recombinant human PNMT (10 µg/mL in Tris-HCl pH 7.5).

-

Substrate: Norepinephrine (100 µM).

-

Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Inhibitor: (S)-3-hydroxymethyl-THIQ (Serial dilutions: 1 nM – 100 µM).

-

-

Reaction:

-

Mix 20 µL Enzyme + 10 µL Inhibitor + 20 µL Substrate in a 96-well plate.

-

Initiate with 10 µL [³H]-SAM.

-

Incubate at 37°C for 30 minutes.

-

-

Termination & Extraction:

-

Stop reaction with 200 µL Borate buffer (pH 10).

-

Add 1 mL organic scintillant (toluene/isoamyl alcohol) to extract the methylated product ([³H]-Epinephrine).

-

-

Quantification:

-

Phase separate and count the organic phase in a liquid scintillation counter.

-

Calculation: % Inhibition = 100 - [(CPM_sample / CPM_control) * 100].

-

Protocol B: Synthesis of Tic-based Peptidomimetics

Objective: Incorporate the scaffold into a peptide chain (e.g., Dmt-Tic-ol). Critical Step: The alcohol group must be protected if it is not the C-terminus, or the coupling must be handled carefully to avoid O-acylation.

-

Starting Material: (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic).[2]

-

Reduction (to obtain Tic-ol):

-

React Tic-OMe (methyl ester) with LiAlH₄ or NaBH₄ in THF at 0°C.

-

Quench with saturated NH₄Cl. Extract with EtOAc.[3]

-

-

Coupling (Peptide Synthesis):

-

Resin: 2-Chlorotrityl chloride resin (for C-terminal acid) or Rink Amide (for amides). Note: For Tic-ol at C-terminus, solution phase coupling is often preferred.

-

Reagents: HBTU/HOBt (Coupling agents), DIPEA (Base).

-

Procedure: React Fmoc-Dmt-OH with Tic-ol (amine) in DMF.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

-

References

-

Grunewald, G. L., et al. (1999). "Conformational and Steric Aspects of the Inhibition of Phenylethanolamine N-Methyltransferase by 1,2,3,4-Tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link

-

Balboni, G., et al. (2002). "The role of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety in the development of opioid receptor ligands." Life Sciences. Link

-

Klutchko, S., et al. (1986). "Synthesis of Novel Angiotensin Converting Enzyme Inhibitor Quinapril and Related Compounds." Journal of Medicinal Chemistry. Link

-

Antkiewicz-Michaluk, L., et al. (2013). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor."[1][4][5][6] Neurotoxicity Research. Link

-

PubChem Compound Summary. "(S)-1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol." National Center for Biotechnology Information. Link

Sources

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. raineslab.com [raineslab.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Scaffold: From Ancient Alkaloids to Modern Pharmacophores

Executive Summary

The tetrahydroisoquinoline (THIQ) moiety represents one of the most privileged scaffolds in medicinal chemistry. From the analgesic properties of morphinan alkaloids to the complex antitumor mechanisms of marine-derived ecteinascidins, the THIQ skeleton serves as a versatile template for drug discovery. This guide analyzes the historical evolution, biosynthetic logic, and experimental methodologies for isolating and synthesizing THIQ alkaloids, providing researchers with a rigorous, self-validating framework for investigation.

The Historical Trajectory: Discovery & Elucidation

The history of THIQs is not merely a timeline of isolation but a progression of chemical sophistication—from crude extraction to stereoselective total synthesis.

Era 1: The Isolation of Morphine (1804–1817)

The scientific era of alkaloids began with Friedrich Sertürner. In 1804, he isolated the active principle of opium, naming it morphium (later morphine). This was a paradigm shift: for the first time, a specific chemical entity was proven to be responsible for the pharmacological effects of a plant. This event birthed the field of alkaloid chemistry.[1]

-

Key Insight: Sertürner’s use of acid-base extraction (precipitation with ammonia) remains the fundamental logic for alkaloid isolation today.

Era 2: Structural Elucidation & The Robinson Hypothesis (1910s–1950s)

While the Pictet-Spengler reaction (1911) provided the synthetic logic for constructing the ring system, it was Sir Robert Robinson who proposed the biosynthetic pathway. He hypothesized that the morphine skeleton arose from the oxidative coupling of benzylisoquinoline precursors. This was later confirmed, establishing the "biogenetic isoprene rule" equivalent for alkaloids.

Era 3: Marine Frontiers & Ecteinascidin 743 (1990s–Present)

The discovery of Ecteinascidin 743 (Trabectedin) from the tunicate Ecteinascidia turbinata marked a renaissance. Unlike the planar intercalation of classical alkaloids, Trabectedin binds the DNA minor groove, alkylating guanine residues.

-

Significance: It demonstrated that the THIQ scaffold could be elaborated into complex, fused-ring systems with novel mechanisms of action, leading to its approval for soft tissue sarcoma (Yondelis).

The Mechanistic Core: Biosynthesis & The Pictet-Spengler Reaction[1][2][3][4]

The formation of the THIQ skeleton is the "Big Bang" of this alkaloid class. It revolves around the condensation of a phenylethylamine with a carbonyl compound.

The Chemical Mechanism

In the laboratory, the Pictet-Spengler reaction is an acid-catalyzed Mannich-type cyclization.

-

Imine Formation: The amine attacks the aldehyde to form an iminium ion.[2]

-

Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium carbon (6-endo-trig).[3]

-

Aromatization: Loss of a proton restores aromaticity, yielding the tetrahydroisoquinoline.[3][4]

The Enzymatic Logic (Norcoclaurine Synthase)

Nature uses Norcoclaurine Synthase (NCS) to catalyze this reaction stereoselectively.[5][6][7] Unlike the chemical route, NCS employs a "dopamine-first" mechanism:

-

Step 1: Dopamine binds to the active site (anchored by Lys-122 and Glu-110).

-

Step 2: 4-Hydroxyphenylacetaldehyde (4-HPAA) enters.[6][7][8]

-

Step 3: Stereoselective cyclization yields (S)-Norcoclaurine.

Visualization: Biosynthetic Pathway

The following diagram illustrates the conversion of Tyrosine to the central THIQ precursor, (S)-Norcoclaurine.[5]

Figure 1: The biosynthetic convergence of dopamine and 4-HPAA to form the THIQ core, catalyzed by Norcoclaurine Synthase (NCS).[6][7][8][9][10][11]

Therapeutic Applications & SAR Data

The versatility of the THIQ scaffold allows it to target diverse biological systems.

| Class | Compound | Mechanism of Action | Key SAR Feature |

| Simple THIQ | Salsolinol | Dopaminergic modulation | C1-Methyl substituent mimics dopamine structure. |

| Morphinan | Morphine | Mu-opioid receptor agonist | Rigid T-shape; Phenolic OH at C3 is critical for binding. |

| Protoberberine | Berberine | DNA intercalation / Topo II inhibition | Planar quaternary ammonium cation facilitates intercalation. |

| Ecteinascidin | Trabectedin | DNA Minor Groove Alkylator | Carbinolamine moiety forms covalent bond with Guanine N2. |

| Benzylisoquinoline | Papaverine | PDE inhibitor (Vasodilator) | Dimethoxy groups essential for PDE selectivity. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Biomimetic Pictet-Spengler Synthesis

Objective: Synthesize (R/S)-Norcoclaurine analogs under mild, "nature-like" conditions to verify precursor compatibility.

Reagents: Dopamine HCl, Phenylacetaldehyde derivative, Phosphate Buffer (0.1 M, pH 6.0).

-

Preparation: Dissolve Dopamine HCl (1.0 equiv) in Phosphate Buffer (pH 6.0). Why: Mildly acidic pH mimics the vacuolar environment and prevents rapid oxidation of the catechol.

-

Addition: Add aldehyde (1.1 equiv) dropwise.

-

Incubation: Stir at 37°C for 12–24 hours.

-

Validation (In-Process): Spot reaction mixture on TLC (Silica). Stain with Dragendorff’s reagent .

-

Success Criteria: Appearance of an orange spot (alkaloid) distinct from the starting amine.

-

-

Workup: Basify to pH 8.5 with NH₄OH, extract with EtOAc.

-

Confirmation: ¹H-NMR must show the disappearance of the aldehyde proton (~9.5 ppm) and appearance of the C1-methine singlet/doublet (~4.0 ppm).

Protocol B: Alkaloid Extraction Workflow

Objective: Isolate THIQ alkaloids from plant biomass using differential solubility.

Workflow Visualization:

Figure 2: Standard Acid-Base Extraction workflow for isolating alkaloid free bases and converting them to stable salts.

Future Outlook: Chemoenzymatic Synthesis

The future of THIQ development lies in metabolic engineering . By utilizing engineered NCS variants and methyltransferases (OMT/NMT), researchers can now produce "unnatural" alkaloids in yeast (e.g., S. cerevisiae).

-

Trend: Replacing scarce natural extraction (e.g., for Thebaine) with fermentation-based supply chains.

-

Focus: Directed evolution of NCS to accept bulky, non-native aldehydes for library generation.

References

-

Sertürner, F. W. (1817). Über das Morphium, eine neue salzfähige Grundlage, und die Meconsäure als Hauptbestandtheile des Opiums. Annalen der Physik.

-

Pictet, A., & Spengler, T. (1911).[4] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[4] Berichte der deutschen chemischen Gesellschaft.

-

Rinehart, K. L., et al. (1990). Ecteinascidins 729, 743, 745, 759A, 759B, and 770: potent antitumor agents from the Caribbean tunicate Ecteinascidia turbinata. The Journal of Organic Chemistry.

-

Lichman, B. R., et al. (2016). The structural basis of "dopamine-first" mechanism norcoclaurine synthase.[10] FEBS Journal.

-

Minami, H., et al. (2008).[12] Microbial production of plant benzylisoquinoline alkaloids. PNAS.

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol analogs

An In-Depth Technical Guide to the Pharmacological Profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Analogs

Authored by a Senior Application Scientist

Foreword: The Tetrahydroisoquinoline Core - A Privileged Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a vast array of natural products and synthetically developed therapeutic agents.[1][2] Isoquinoline alkaloids, which feature this core, are a large and diverse group of natural products.[3][4] This structural motif's inherent conformational rigidity and three-dimensional character make it an ideal framework for interacting with a multitude of biological targets, leading to diverse pharmacological activities.[2] THIQ-based compounds, both natural and synthetic, have demonstrated a wide spectrum of biological effects, including activity against infective pathogens and neurodegenerative disorders.[3][5] This guide delves into the specific pharmacological profile of analogs built around the (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol framework, providing researchers and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas.

Synthetic Strategies: Constructing the THIQ-3-Methanol Backbone

The foundation of exploring the pharmacological profile of any chemical series lies in the ability to synthesize it efficiently. The construction of the THIQ core is most classically achieved through the Pictet-Spengler condensation , a robust reaction first described in 1911.[4][5]

The causality behind its widespread use is its reliability and straightforward mechanism: it involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution (cyclization) to form the THIQ ring.[5] This method's versatility allows for the introduction of diverse substituents, which is critical for systematic SAR studies.

Below is a generalized workflow for this cornerstone reaction.

Caption: Generalized workflow of the Pictet-Spengler reaction.

For the specific synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol analogs, the starting materials are typically derived from amino acids like phenylalanine, which provides the necessary carboxylic acid functionality at the C3 position. This acid can then be reduced to the primary alcohol, yielding the target methanol group. This approach provides excellent stereochemical control, which is vital as biological activity is often enantiomer-dependent.

Pharmacological Targets and Therapeutic Applications

The THIQ scaffold is remarkably promiscuous, with analogs demonstrating activity across a wide range of therapeutic areas. The (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol subclass is no exception and has been investigated for its potential in oncology, central nervous system (CNS) disorders, and infectious diseases.

Central Nervous System (CNS) Activity

The rigid THIQ structure is well-suited for interaction with CNS receptors, which often possess well-defined, sterically-demanding binding pockets.

2.1.1 Dopamine Receptor Ligands

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for neuropsychiatric disorders. High affinity and selectivity for the D3 receptor are sought after for treating conditions like addiction and schizophrenia with fewer side effects than D2-centric drugs.

Several studies have developed THIQ derivatives as potent and selective dopamine D3 receptor ligands.[6][7] Modifications to the N-alkylated THIQ core, including changes in the arylamide moiety and the THIQ substructure itself, have led to compounds with affinities in the low nanomolar range and high selectivity over the D2 subtype.[7] For instance, rigidifying the linker between the THIQ core and a secondary pharmacophore with an o-xylenyl group has been shown to modulate D3 affinity and selectivity, with 6,7-dihydroxy- and 6,7-dimethoxy-THIQ analogs demonstrating high affinity.[6][8]

| Compound ID | Primary Pharmacophore | Secondary Pharmacophore | D3 Receptor K | D2 Receptor K | Selectivity (D2/D3) | Reference |

| 5s | 6,7-dimethoxy-THIQ | 3-cyanobenzamide | ~4 | >100 | >25 | [6] |

| 5t | 6,7-dimethoxy-THIQ | 4-cyanobenzamide | ~4 | >100 | >25 | [6] |

| 6a | 6,7-dihydroxy-THIQ | 4-cyanobenzamide | 2 | 93 | 46.5 | [8] |

| 51 | THIQ | (E)-3-(4-iodophenyl)acrylamide | 12 | 1475 | 123 | [7] |

Table 1: Comparative binding affinities of representative THIQ analogs for dopamine D2 and D3 receptors.

2.1.2 NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders. THIQ analogs have been successfully developed as subunit-selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits.[9] These compounds can enhance receptor function without affecting other NMDA receptor subtypes, offering a targeted therapeutic approach.[9] Furthermore, 1-aryl-THIQ derivatives have shown high affinity for the PCP binding site within the NMDA receptor's ion channel, acting as antagonists.[10] Notably, the activity is highly stereoselective, with the (S)-enantiomer often being significantly more potent.[10]

Anticancer Activity

The THIQ scaffold is present in potent anticancer agents like the natural product Trabectedin (Yondelis®), which is approved for treating soft tissue sarcomas.[1][11] Synthetic analogs have been explored for a variety of anticancer mechanisms.

-

Tubulin Polymerization Inhibition: Many THIQ derivatives are designed to act as microtubule-disrupting agents, similar to colchicine. By inhibiting tubulin polymerization, they arrest the cell cycle in mitosis, leading to apoptosis in rapidly dividing cancer cells.[12]

-

Targeted Pathway Inhibition: Specific THIQ derivatives have been designed to inhibit key oncogenic pathways. For example, analogs have shown potent inhibitory activity against KRas, a frequently mutated oncogene in pancreatic, lung, and colon cancers.[11]

-

Anti-Angiogenesis: Some THIQ compounds have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis, partly by inhibiting VEGF expression.[11]

Anti-Infective Properties

The versatility of the THIQ core extends to fighting infectious diseases.

-

Antiviral (Anti-HIV): Structure-based design has led to THIQ analogs that exhibit potent anti-HIV activity, with some compounds acting as reverse transcriptase inhibitors.[5][13]

-

Antibacterial and Antifungal: Various N-substituted THIQ analogs have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties.[4][5]

-

Antimalarial and Antileishmanial: Hybrid molecules incorporating the THIQ scaffold have yielded compounds with potent activity against Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis).[5]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is the essence of medicinal chemistry. For THIQ-3-methanol analogs, SAR studies provide a rational basis for designing more potent and selective molecules.

The diagram below summarizes key SAR insights for the THIQ scaffold across different therapeutic targets.

Caption: Key Structure-Activity Relationship (SAR) points for the THIQ scaffold.

Key SAR Observations:

-

Substitution on the Nitrogen (N2): This position is a primary handle for modification. For dopamine receptor ligands, long alkyl-aryl amide chains at N2 are crucial for achieving high affinity and D3 selectivity.[7] For antibacterial agents, incorporating lipid-like choline moieties can improve activity.[4][5]

-

Substitution at C1: The introduction of an aryl group at the C1 position is a common strategy. The nature and substitution pattern of this aryl ring are critical determinants of anti-HIV activity and NMDA receptor affinity.[10][13]

-

Substitution on the Aromatic Ring (C6/C7): The presence of hydroxyl or methoxy groups at the C6 and C7 positions is a recurring theme, particularly for CNS-active compounds. These groups often act as hydrogen bond donors or acceptors, anchoring the ligand in the receptor binding pocket, which is essential for dopamine receptor affinity.[6][8]

-

Stereochemistry at C3: The chiral center at C3, bearing the methanol group, means that analogs exist as enantiomers. Biological targets are chiral, and thus the pharmacological activity is often confined to, or significantly higher in, one enantiomer over the other.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the methods used to characterize these compounds must be robust and well-validated. Below are detailed protocols for two fundamental assays in the pharmacological profiling of novel THIQ analogs.

Protocol: Competitive Radioligand Binding Assay for Dopamine D3 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Rationale: This is the gold-standard method for quantifying ligand-receptor interactions. By using a fixed concentration of radioligand and varying concentrations of the unlabeled test compound, a competition curve is generated, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is derived. The Ki is then calculated using the Cheng-Prusoff equation, providing a true measure of affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (cell membranes) in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

-

50 µL of radioligand (e.g., [³H]Spiperone or [³H]7-OH-DPAT) at a final concentration near its K

dvalue. -

50 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Total Binding Wells: Contain buffer, radioligand, and membranes.

-

Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, membranes, and a high concentration (e.g., 10 µM) of a known D3 antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters 3-4 times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC

50value. -

Calculate K

i: Use the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

-

Protocol: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity or antiproliferative effects of potential anticancer compounds.

Rationale: Viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) under standard conditions (37°C, 5% CO

2). -

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the THIQ test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., from 100 µM to 1 nM).

-

Include "vehicle control" wells (treated with medium containing the same concentration of solvent, e.g., DMSO, as the test compounds) and "untreated control" wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Formazan Solubilization & Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

-

Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance

sample/ Absorbancecontrol) x 100. -

Plot the % Viability against the log concentration of the test compound and use non-linear regression to determine the IC

50value (the concentration that reduces cell viability by 50%).

-

Conclusion and Future Directions

The (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. Their proven ability to interact with a diverse array of high-value biological targets, from CNS receptors to key enzymes in cancer and infectious pathogens, underscores their "privileged" status. The synthetic tractability, particularly via the Pictet-Spengler reaction, allows for extensive and systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on leveraging the detailed SAR knowledge to design multi-target ligands, which could be particularly effective in complex diseases like cancer.[14] Furthermore, enhancing drug-like properties, such as metabolic stability and oral bioavailability, will be critical in translating the potent in vitro activities of these analogs into clinically successful medicines. The continued exploration of this versatile scaffold promises to yield next-generation therapies for some of the most challenging human diseases.

References

-

Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

Singh, I. P., & Shah, P. (2016). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Kumar, D., & Singh, I. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Wang, Z., et al. (2008). Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

-

Malki, A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. Available at: [Link]

-

International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Available at: [Link]

-

Polish Pharmaceutical Society. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

-

van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]

-

van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. Available at: [Link]

-

G. Trube, M., et al. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2001). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

-

Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science. Available at: [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

-

BindingDB. (n.d.). BindingDB PrimarySearch_ki for BDBM50077541. BindingDB. Available at: [Link]

-

Mach, U. R., et al. (2004). Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem. Available at: [Link]

Sources

- 1. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Technical Guide: Preliminary Screening of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Derivatives

Executive Summary & Pharmacophore Rationale

The (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol scaffold represents a privileged structural motif in medicinal chemistry. Unlike the planar isoquinoline systems, the tetrahydroisoquinoline (THIQ) ring offers a three-dimensional conformation that mimics the gauche rotamer of phenethylamine, a key neurotransmitter pharmacophore.

The specific inclusion of the 3-hydroxymethyl group is not merely decorative; it serves as a critical hydrogen-bond donor/acceptor vector. In the context of Phenylethanolamine N-methyltransferase (PNMT) inhibition, this moiety mimics the side-chain hydroxyl of norepinephrine, anchoring the molecule within the catalytic active site. Furthermore, recent phenotypic screens have validated derivatives of this scaffold as potent agents against KRas-mutant colorectal cancers and neurodegenerative pathways .

This guide provides a rigorous, self-validating technical framework for the preliminary screening of these derivatives, moving from synthesis validation to target-based and phenotypic evaluation.

Library Synthesis & Structural Validation

Before screening, the integrity of the chemical library must be established. The synthesis of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivatives typically proceeds via the Pictet-Spengler cyclization followed by reduction.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the standard synthetic workflow to generate the core scaffold and subsequent derivatives for screening.

Figure 1: Synthetic workflow for generating (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol libraries. The core scaffold serves as a divergent point for O- and N-functionalization.

Primary Screening: Target-Based Assay (PNMT Inhibition)

The historical and mechanistic gold standard for this scaffold is the inhibition of Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for converting norepinephrine to epinephrine. This assay validates the functional role of the 3-hydroxymethyl pharmacophore.

Mechanistic Rationale

The 3-hydroxymethyl group forms a hydrogen bond with the hydrophilic pocket of the PNMT active site, offering superior selectivity over

Protocol: Radiochemical PNMT Assay

Objective: Determine the

Reagents:

-

Enzyme Source: Bovine adrenal medulla homogenate or recombinant human PNMT.

-

Substrate: Phenylethanolamine (saturated).

-

Methyl Donor: S-Adenosyl-L-[methyl-

H]methionine (

Step-by-Step Methodology:

-

Reaction Mix Preparation: Prepare a buffer solution (0.5 M Tris-HCl, pH 8.5).

-

Incubation:

-

Mix 10 µL of test compound (dissolved in DMSO, final conc. range 1 nM – 100 µM).

-

Add 20 µL enzyme preparation.

-

Add 20 µL substrate mix containing Phenylethanolamine and

H-SAM (0.5 µCi). -

Incubate at 37°C for 30 minutes .

-

-

Termination: Stop reaction by adding 0.5 M borate buffer (pH 10.0).

-

Extraction: Extract the formed

H-epinephrine into 3 mL of toluene:isoamyl alcohol (3:7 v/v). -

Quantification: Transfer the organic phase to a scintillation vial containing liquid scintillant. Measure radioactivity (CPM) using a beta-counter.

-

Data Analysis: Calculate

using non-linear regression. Convert to

Validation Criteria:

-

Positive Control: SK&F 29661 (Standard PNMT inhibitor).

-

Z-Factor: Must be > 0.5 for high-throughput reliability.

Secondary Screening: Phenotypic & Functional Profiling

While PNMT inhibition is the classic target, modern drug discovery utilizes this scaffold for anticancer (specifically KRas-Wnt synthetic lethality) and anticonvulsant activity.

Cell Viability & Cytotoxicity (MTT/Resazurin Assay)

Objective: Assess general cytotoxicity and specific anti-proliferative activity against colorectal cancer lines (e.g., HCT116).

Protocol:

-

Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with derivatives (serial dilutions: 0.1 µM to 50 µM) for 48 hours. Include DMSO vehicle control.

-

Development: Add 20 µL of Resazurin solution (0.15 mg/mL). Incubate for 4 hours.

-

Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

-

Hit Definition: Compounds showing

inhibition at 10 µM are advanced.

Screening Logic Flow (Graphviz Visualization)

Figure 2: Screening cascade for THIQ-3-methanol derivatives. The logic filters compounds from target affinity to phenotypic potency and finally metabolic stability.

ADME Profiling: Early Safety & Stability

The tetrahydroisoquinoline ring is susceptible to metabolic oxidation (N-oxidation or hydroxylation). Early assessment of metabolic stability is non-negotiable.

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Protocol:

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADPH final).

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor the disappearance of the parent ion.

Data Interpretation:

| Parameter | High Stability | Moderate Stability | Low Stability |

|---|

| Half-life (

Data Analysis & SAR Summary

When analyzing the screening data for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol derivatives, look for the following Structure-Activity Relationships (SAR):

-

3-Hydroxymethyl Role: Conversion to a methyl ether often retains PNMT activity but may reduce selectivity. Conversion to a bulky ester usually abolishes activity due to steric clash in the active site.

-

N-Substitution: Small alkyl groups (Methyl) at the N2 position generally enhance PNMT affinity. Bulky benzyl groups may shift activity towards other targets (e.g., Calcium channels or MDR reversal).

-

Aromatic Substitution: Electron-withdrawing groups (e.g., 7-sulfonamide) can significantly enhance potency and selectivity against

-adrenoceptors.

References

-

Grunewald, G. L., et al. (1999). "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.

-

Scott, J. D., & Williams, R. M. (2002). "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics." Chemical Reviews.

-

Al-Mulla, H., et al. (2024). "Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors." University of Technology Sydney.

-

Nugent, R. A., et al. (1987). "1-Amino-1,2,3,4-tetrahydroisoquinoline-3-methanol derivatives: Synthesis and anticonvulsant activity." Journal of Medicinal Chemistry.

-

Seim, M. R., et al. (2006).[1] "Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol via the Pictet-Spengler Reaction

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets. Consequently, THIQ derivatives have been explored for their potential as anticancer, antimicrobial, and neuroprotective agents, among others.[2]

The Pictet-Spengler reaction, a classic and powerful tool in synthetic organic chemistry, provides a direct and efficient route to the synthesis of the THIQ core.[3][4] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[3] This application note provides a detailed, step-by-step protocol for the synthesis of a specific THIQ derivative, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable building block for the development of novel therapeutics.

Reaction Mechanism: The Pictet-Spengler Cyclization

The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol proceeds through the acid-catalyzed reaction of 2-amino-3-phenylpropan-1-ol (phenylalaninol) with formaldehyde. The generally accepted mechanism for the Pictet-Spengler reaction involves the following key steps:[3][5]

-

Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of phenylalaninol with formaldehyde to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This cyclization step is the core of the Pictet-Spengler reaction and results in the formation of the tetrahydroisoquinoline ring system.

-

Deprotonation/Rearomatization: The final step involves the loss of a proton from the aromatic ring, leading to the restoration of aromaticity and the formation of the stable tetrahydroisoquinoline product.

Figure 1: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

This protocol is adapted from general procedures for the Pictet-Spengler reaction of related β-arylethylamines with formaldehyde.[4][6] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-3-phenylpropan-1-ol (Phenylalaninol) | ≥98% | Commercially Available |

| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Commercially Available |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercially Available |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Commercially Available |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-phenylpropan-1-ol (5.0 g, 33.0 mmol) in 50 mL of deionized water.

-

Addition of Reagents: To the stirred solution, add formaldehyde (3.0 mL, 37 wt. % in H₂O, 37.0 mmol, 1.1 eq).

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid (5.0 mL) to the reaction mixture. The solution may become warm. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol eluent system.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a 95:5 mixture of dichloromethane and methanol.

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of 98:2 to 90:10 dichloromethane/methanol. Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a white to off-white solid.

Data and Expected Results

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | White to off-white solid |

| Melting Point | Varies based on purity |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 4H, Ar-H), 4.15 (s, 2H, Ar-CH₂-N), 3.80-3.70 (m, 1H, CH-CH₂OH), 3.65-3.55 (m, 2H, CH₂OH), 3.10-2.90 (m, 2H, N-CH₂-CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 134.5, 133.8, 129.2, 126.5, 126.3, 125.8, 65.5, 54.0, 46.5, 42.0 |

| Mass Spectrometry (ESI+) | m/z 164.10 [M+H]⁺ |

Note: The spectral data provided are predicted values and should be confirmed by experimental analysis.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure adequate acidification. |

| Product loss during workup | Perform extractions carefully and ensure complete phase separation. | |

| Side Product Formation | Over-reaction or side reactions | Monitor the reaction closely by TLC and stop when the starting material is consumed. Consider using a milder acid catalyst (e.g., trifluoroacetic acid). |

| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Workflow Diagram

Figure 2: Workflow for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Conclusion

The Pictet-Spengler reaction provides a robust and efficient method for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The protocol outlined in this application note offers a reliable starting point for researchers in drug discovery and medicinal chemistry to access this valuable synthetic intermediate. Careful optimization of reaction conditions and purification techniques will ensure high yields and purity of the final product, paving the way for the development of novel tetrahydroisoquinoline-based compounds with potential therapeutic applications.

References

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

-

Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

-

Hao, H., Li, G., & Yang, G. (2019). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 9(20), 11466-11486. [Link]

-

PubChem. (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=776757. [Link]

-

Chandrasekhar, S., Mohanty, P. K., Harikishan, K., & Sasmal, P. K. (1999). An Intramolecular Friedel−Crafts Cyclization of an in Situ Generated Tosylate Intermediate: An Efficient Construction of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines from N,N-Dibenzyl-α-aminols. Organic Letters, 1(6), 877–879. [Link]

-

Larkin, M. A., & Cook, J. M. (2011). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 16(12), 8565-8595. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

The Versatile Scaffold: (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a Cornerstone for Complex Molecule Synthesis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3][4][5] Its rigid structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with biological targets. Among the diverse array of substituted THIQs, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol stands out as a particularly valuable and versatile building block for the synthesis of complex molecules. The strategic placement of a hydroxymethyl group at the C3 position offers a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with significant potential in drug discovery and medicinal chemistry.[6][7]

This technical guide provides an in-depth exploration of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a building block. We will delve into its synthesis, with a focus on enantioselective approaches, and provide detailed protocols for its functionalization through N-alkylation and O-acylation. Through this, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic intermediate.

The Strategic Advantage of the 3-Hydroxymethyl Moiety

The utility of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a building block stems from the presence of two key functional groups: the secondary amine within the tetrahydroisoquinoline ring and the primary alcohol of the hydroxymethyl substituent. This dual functionality allows for sequential or orthogonal derivatization, paving the way for the creation of extensive compound libraries.

The secondary amine is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, and arylation. These modifications allow for the introduction of various substituents that can modulate the molecule's physicochemical properties, such as lipophilicity and basicity, and influence its interaction with biological targets.

The primary alcohol provides a site for esterification, etherification, and oxidation. These transformations can be used to introduce a wide range of functional groups, link the THIQ core to other molecular fragments, or convert the alcohol into other functionalities like aldehydes or carboxylic acids for further elaboration.

Synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Chiral Approach

The enantiopurity of complex molecules is often critical for their biological activity. Therefore, the asymmetric synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is of paramount importance. The Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline skeleton, provides a powerful avenue for achieving this.[1][8][9] By employing a chiral aldehyde derived from a readily available starting material like serine, one can induce stereoselectivity in the cyclization step.

A plausible and efficient strategy involves the Pictet-Spengler condensation of a phenylethylamine with a suitably protected glyceraldehyde, a three-carbon chiral aldehyde. The stereocenter in glyceraldehyde directs the formation of one enantiomer of the tetrahydroisoquinoline product over the other. Subsequent deprotection and reduction of the resulting aldehyde or carboxylic acid at the C3 position would yield the desired enantiopure (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Figure 1: Enantioselective synthesis via Pictet-Spengler reaction.

Protocol 1: Enantioselective Synthesis of (S)- or (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol via Pictet-Spengler Reaction

This protocol outlines a general procedure for the asymmetric synthesis of the title compound. The choice of protecting group for glyceraldehyde and the specific reaction conditions may require optimization.

Materials:

-

Phenylethylamine

-

(R)- or (S)-2,3-O-Isopropylideneglyceraldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Iminium Ion Formation and Cyclization:

-

In a round-bottom flask, dissolve phenylethylamine (1.0 eq.) in DCM.

-

Add (R)- or (S)-2,3-O-Isopropylideneglyceraldehyde (1.1 eq.) to the solution.

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq.).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation of the Intermediate:

-

Quench the reaction by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected 3-formyl-tetrahydroisoquinoline intermediate.

-

-

Reduction to the Alcohol:

-

Dissolve the purified intermediate in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.